molecular formula C6H8O B3054066 (1R,5S)-bicyclo[3.1.0]hexan-2-one CAS No. 58001-78-8

(1R,5S)-bicyclo[3.1.0]hexan-2-one

Cat. No. B3054066
M. Wt: 96.13 g/mol
InChI Key: HFCMQKFXCMZZMZ-CRCLSJGQSA-N
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Patent
US07241792B2

Procedure details

To a solution of bicyclo[3.1.0]hexan-2-one (9.24 g, 96.1 mmol) and diethyl oxalate (14.7 g, 101 mmol) in EtOH (250 mL) at rt under N2 was added a solution of KOt-Bu in THF (106 mL of a 1M solution, 106 mmol). The reaction was stirred for 3.5 h at which time hydrazine hydrochloride (7.90 g, 115 mmol) in H2O (40 mL) was added. The reaction mixture was stirred for 20 h at rt and acidified to pH ˜3 by the addition of HCl (6N aq.). The volatiles were removed in vacuo and the resulting solid was diluted with EtOAc (500 mL) and H2O (500 mL). The layers were separated and the aqueous phase was back-extracted with EtOAc (300 mL). The combined organics were washed with brine (400 mL), dried over MgSO4, filtered, and concentrated to a crude oil that was determined to be approximately 75–80% pure (wt./wt.) ester by 1H NMR. The title compound was used directly in the next reaction (aminolysis) without further purification. 1H NMR (400 MHz, CDCl3): δ 10.55 (1H, bs), 4.32 (2H, q, J=6.8 Hz), 2.96 (1H, dd, J=16.8, 6.0 Hz), 2.80 (1H, d, J=17.2 Hz), 2.23–2.13 (2H, m), 1.35 (3H, t, J=7.2 Hz), 1.15 (1H, m), 0.34 (1H, m). 13C APT NMR (partial) (100 MHz, CDCl3): δ up: 127.4, 61.2, 26.8, 16.8; down: 23.0, 15.4, 14.5. HPLC/MS: Discovery® C18 column (5μ, 50×2.1 mm), 5% v/v CH3CN (containing 1% v/v TFA) in H2O (containing 1% v/v TFA) gradient to 99% v/v CH3CN in H2O, 0.75 mL/min, tr=1.62 min, ESI+=193.1 (M+H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.24 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
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Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:6][CH:5]1[CH2:4][CH2:3][C:2]2=O.[C:8](OCC)(=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10].CC([O-])(C)C.[K+].Cl.[NH2:25][NH2:26].Cl.C(O)(C(F)(F)F)=O>CCO.C1COCC1.O.CC#N>[CH2:12]([O:11][C:9]([C:8]1[C:3]2[CH2:4][CH:5]3[CH2:6][CH:1]3[C:2]=2[NH:25][N:26]=1)=[O:10])[CH3:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
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Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
9.24 g
Type
reactant
Smiles
C12C(CCC2C1)=O
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Name
Quantity
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Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.9 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
40 mL
Type
solvent
Smiles
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Step Four
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Type
reactant
Smiles
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Step Five
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Name
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Name
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Type
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Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting solid was diluted with EtOAc (500 mL) and H2O (500 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil that
CUSTOM
Type
CUSTOM
Details
The title compound was used directly in the next reaction (aminolysis) without further purification

Outcomes

Product
Details
Reaction Time
20 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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